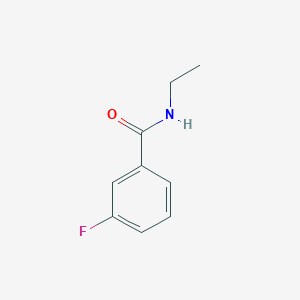

N-ethyl-3-fluorobenzamide

Beschreibung

Contextualization within Benzamide (B126) Derivatives Research

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of a wide array of biologically active compounds. Researchers have extensively investigated this class for its potential to interact with various biological targets, leading to the development of drugs with diverse therapeutic applications. These include, but are not limited to, anti-inflammatory, antimicrobial, and anticancer agents. The versatility of the benzamide structure allows for systematic modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacological profiles. Studies on substituted benzamides have demonstrated a broad spectrum of biological activities, including anthelmintic and antimicrobial effects. nih.gov Further research has explored their potential as antitumor agents, with some derivatives showing inhibitory activity comparable to existing drugs. researchgate.net

Significance of Fluorine Substitution in Medicinal Chemistry Research

The incorporation of fluorine into drug candidates is a well-established and powerful strategy in modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. Strategic fluorination can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a ligand to its target protein. This approach has been successfully employed to optimize lead compounds and to design novel therapeutic agents with improved efficacy and safety profiles.

Overview of Research Trajectories for N-Ethyl-3-Fluorobenzamide

A comprehensive survey of scientific databases and academic publications indicates that this compound has not been the subject of extensive, focused research. Its presence is primarily noted in chemical supplier catalogs and compound databases, where it is listed as a commercially available research chemical or building block for synthesis.

While direct research on this compound is sparse, the research trajectories of closely related fluorobenzamide derivatives offer insights into its potential areas of investigation. For instance, studies on other N-substituted fluorobenzamides have explored their utility as imaging agents and their activity at various receptors. However, without dedicated studies, the specific biological activities and potential applications of this compound remain largely speculative and represent an unexplored area within the broader field of benzamide research.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

N-ethyl-3-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIUYDIGMJOZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70408498 | |

| Record name | N-ethyl-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150079-37-1 | |

| Record name | N-ethyl-3-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70408498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N Ethyl 3 Fluorobenzamide

Established Synthetic Pathways for Fluorobenzamides

The traditional synthesis of N-substituted fluorobenzamides, including N-ethyl-3-fluorobenzamide, relies on well-established organic reactions. These methods can be broadly categorized into amide bond formation, fluorination strategies, and N-alkylation approaches.

Amide Bond Formation Reactions

The most direct route to this compound involves the formation of an amide bond between a 3-fluorobenzoic acid derivative and ethylamine (B1201723). This can be accomplished through several methods:

From Acyl Chlorides: A common and efficient method is the reaction of 3-fluorobenzoyl chloride with ethylamine. The process typically involves dissolving the 3-fluorobenzoyl chloride in a suitable solvent and adding ethylamine, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. rsc.orgevitachem.com This reaction is analogous to the synthesis of 3-fluoro-N-phenylbenzamide, where 3-fluorobenzoyl chloride is reacted with aniline. rsc.org The preparation of the requisite 3-fluorobenzoyl chloride can be achieved by treating 3-fluorobenzoic acid with a chlorinating agent such as thionyl chloride or oxalyl chloride. ambeed.com

Using Coupling Reagents: Alternatively, the amide bond can be formed directly from 3-fluorobenzoic acid and ethylamine using peptide coupling reagents. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in conjunction with 1-hydroxybenzotriazole (B26582) (HOBt) are frequently employed to facilitate this condensation reaction. nih.gov Other carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) are also effective. These reagents activate the carboxylic acid, allowing for nucleophilic attack by the amine.

A representative reaction scheme for the synthesis via the acyl chloride route is shown below:

Scheme 1: Synthesis of this compound from 3-Fluorobenzoyl Chloride

Step 1: Formation of 3-Fluorobenzoyl Chloride

Step 2: Amide Formation

Fluorination Strategies for Benzamide (B126) Synthesis

The introduction of the fluorine atom onto the benzamide scaffold can be achieved at different stages of the synthesis.

Starting from Fluorinated Precursors: The most straightforward approach involves using a commercially available fluorinated starting material, such as 3-fluorobenzoic acid or its derivatives. rsc.org This ensures the fluorine atom is correctly positioned from the outset.

Direct Fluorination: In other cases, direct fluorination of a benzamide precursor can be employed. This might involve electrophilic fluorinating agents. For some related compounds, fluorination has been achieved using reagents like Selectfluor.

Nucleophilic Aromatic Substitution (SNAr): For the synthesis of certain fluorobenzamide analogs, a nucleophilic aromatic substitution (SNAr) reaction can be utilized, where a leaving group on the aromatic ring is displaced by a fluoride (B91410) source, such as potassium fluoride (KF) or cesium fluoride (CsF). vulcanchem.com

N-Alkylation Approaches for Ethyl Substituents

An alternative synthetic route involves the N-alkylation of a primary amide. In this approach, 3-fluorobenzamide (B1676559) is first synthesized and then the ethyl group is introduced onto the amide nitrogen.

N-Ethylation of 3-Fluorobenzamide: 3-Fluorobenzamide can be prepared by reacting 3-fluorobenzoyl chloride with anhydrous ammonia. prepchem.com The resulting 3-fluorobenzamide can then be deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding anion. This anion subsequently reacts with an ethylating agent, like ethyl iodide, to yield this compound. vulcanchem.com

| N-Alkylation Step | Reagents and Conditions | Yield (%) | Reference |

| Ethylation | Ethyl iodide (C₂H₅I), Sodium Hydride (NaH), Tetrahydrofuran (THF), 0°C to room temperature, 2h | 82 | vulcanchem.com |

Novel Synthetic Approaches for this compound Analogs

Recent advancements in synthetic organic chemistry have led to the development of more efficient and versatile methods for the synthesis of benzamides and their derivatives. These novel approaches often offer advantages in terms of reaction times, yields, and substrate scope.

Development of Efficient Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex amides and their analogs.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for C-N bond formation. For instance, the Buchwald-Hartwig amination allows for the coupling of aryl halides with amines. While not a direct synthesis of the amide bond itself, this methodology is crucial for synthesizing precursors to complex benzamide analogs. frontiersin.org Palladium catalysis has also been employed in the denitrogenative coupling of vulcanchem.comnih.gov-benzotriazin-4(3H)-ones to afford N-aryl amides. researchgate.net

Copper-Catalyzed Reactions: Copper-catalyzed reactions have gained prominence as a more economical and sustainable alternative to palladium. Copper catalysts can be used in three-component reactions to synthesize sulfonamides, a related class of compounds. nih.gov Dioxazolones have also been utilized as electrophilic amide sources in copper-catalyzed transformations to form various amidated products. beilstein-journals.org

Rhodium-Catalyzed Reactions: Rhodium catalysts have been employed for the direct addition of benzamide C-H bonds to imines, leading to the formation of α-branched amines. nih.gov Rhodium-catalyzed transannulation of N-perfluoroalkyl-1,2,3-triazoles with alkynes also provides a route to substituted pyrroles, showcasing the versatility of this metal in nitrogen-containing heterocycle synthesis. beilstein-journals.org

Microwave-Assisted Synthesis for Benzamide Derivatives

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions. The direct synthesis of amides from carboxylic acids and amines can be significantly enhanced under microwave irradiation, often in the absence of a solvent. nih.govajrconline.org

The use of microwave heating can lead to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. rasayanjournal.co.in For example, the synthesis of N-substituted benzamides has been efficiently carried out using microwave irradiation. nih.gov This method is particularly attractive for high-throughput synthesis and the rapid generation of compound libraries for screening purposes.

| Microwave-Assisted Amide Synthesis | Reactants | Catalyst/Conditions | Time | Yield | Reference |

| Amide Formation | Benzoic acid, p-Toluidine | Ceric ammonium (B1175870) nitrate (B79036) (2 mol%), 160-165 °C | 2 h | >95% | nih.gov |

| Esterification | Benzoic acid, n-Propanol | Conc. Sulfuric acid (catalytic) | 6 min | High | rasayanjournal.co.in |

| N-Alkyl Phthalimide Synthesis | Phthalimide, Alkyl halides | Potassium carbonate, TBAB | - | 45-98% | rasayanjournal.co.in |

Green Chemistry Principles in this compound Synthesis

The traditional synthesis of this compound typically involves the acylation of ethylamine with 3-fluorobenzoyl chloride, a process that may use hazardous solvents and reagents. The integration of green chemistry principles aims to develop more sustainable and environmentally benign synthetic routes. researchgate.netbeilstein-journals.org Key strategies include the use of safer solvents, catalytic methods, and improved energy efficiency. beilstein-journals.org

One of the primary goals of green chemistry is to replace volatile and toxic organic solvents with greener alternatives. researchgate.net Water is an ideal solvent due to its non-toxic, non-flammable, and abundant nature. rsc.org Research into aqueous-based synthesis for amide formation is ongoing, potentially offering a more sustainable route for this compound production, which could simplify workup procedures and reduce waste. rsc.org In cases where organic solvents are necessary, the trend is moving towards replacing solvents like dimethylformamide (DMF) with more recyclable options, such as ionic liquids, which have been shown to reduce waste in the synthesis of related halogenated benzamides. vulcanchem.com

Catalysis plays a pivotal role in green synthesis by enabling reactions to proceed with higher efficiency and selectivity under milder conditions. beilstein-journals.org The development of enzymatic or chemo-catalytic methods for amide bond formation presents a promising alternative to traditional coupling reagents, which often generate significant waste. Furthermore, industrial-scale production can benefit from optimizations such as continuous-flow reactors. These systems enhance reaction efficiency, improve safety, and allow for catalyst recycling, thereby minimizing the environmental footprint of the synthesis process. vulcanchem.com

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. For this compound, these studies involve systematic modifications of its core structure to understand how changes influence its interaction with biological targets. researchgate.net The primary areas for derivatization include the N-ethyl moiety, the fluorobenzamide ring, and the incorporation of different heterocyclic systems.

Modification of the N-Ethyl Moiety

The N-ethyl group of this compound is a key site for modification to fine-tune the compound's pharmacokinetic and pharmacodynamic properties. Alterations to this group can significantly impact its lipophilicity, solubility, metabolic stability, and binding affinity.

Common modifications include:

Varying Alkyl Chain Length: Changing the ethyl group to smaller (methyl) or larger (propyl, butyl) alkyl chains can alter lipophilicity. For instance, compared to methyl analogs, the ethyl group can enhance lipid solubility, which may improve cellular uptake. vulcanchem.com

Introducing Steric Bulk: Introducing branching on the alkyl chain (e.g., an isopropyl or tert-butyl group) can influence binding selectivity by creating specific steric interactions within a receptor's binding pocket.

Incorporating Functional Groups: The addition of polar functional groups like hydroxyl (-OH) or amino (-NH2) groups can increase hydrophilicity and provide additional hydrogen bonding opportunities with a biological target. nih.gov For example, extending the ethyl group to a dimethylaminoethyl chain has been explored in other fluorobenzamide analogs to modulate receptor interactions. nih.gov

Table 1: SAR Insights from N-Alkyl Moiety Modification in Benzamides This table is interactive. You can sort and filter the data.

| Modification Type | Example Group | Predicted Impact on Properties | Rationale |

|---|---|---|---|

| Chain Length Variation | Methyl | Decreased lipophilicity | Shorter alkyl chain |

| Chain Length Variation | Propyl, Butyl | Increased lipophilicity | Longer alkyl chain |

| Branching | Isopropyl | Increased steric bulk | May improve binding selectivity |

| Functionalization | Hydroxyethyl | Increased polarity, H-bonding | Addition of hydroxyl group nih.gov |

| Functionalization | Aminoethyl | Increased polarity, basicity | Addition of amino group nih.gov |

Substituent Effects on the Fluorobenzamide Ring System

The electronic properties and substitution pattern of the benzamide ring are critical determinants of a molecule's activity. The fluorine atom at the 3-position is itself a strategic choice, known to enhance metabolic stability and influence π-stacking interactions. Modifying or adding other substituents to this ring system allows for a detailed exploration of SAR.

Key substituent effects include:

Halogens: As electron-withdrawing groups, halogens like fluorine and chlorine increase the electrophilicity of the aromatic ring. The small size of fluorine minimizes steric hindrance while improving metabolic stability. In contrast, a larger halogen like bromine increases steric bulk and can serve as a handle for further reactions, such as nucleophilic aromatic substitution (SNAr). vulcanchem.com

Positional Isomerism: Moving the fluorine atom to the 2- or 4-position can have significant consequences for the molecule's conformation and interaction with target proteins, as seen in studies of related fluorobenzamide isomers. researchgate.net

Table 2: Influence of Substituents on the Benzamide Ring This table is interactive. You can sort and filter the data.

| Substituent | Position | Electronic Effect | Impact on Molecular Properties | Reference |

|---|---|---|---|---|

| Fluorine | 3 | Electron-withdrawing | Enhances metabolic stability, π-stacking | |

| Chlorine | - | Electron-withdrawing | Increases electrophilicity | |

| Bromine | 2 | Electron-withdrawing | Increases steric hindrance, susceptible to SNAr | vulcanchem.com |

| Hydroxyl | 4 | Electron-donating | Increases polarity and aqueous solubility | |

| Cyano | - | Electron-withdrawing | Modulates enzyme/receptor activity | |

| Trifluoropropoxy | - | Electron-withdrawing | Enhances lipophilicity |

Heterocyclic Modifications in Benzamide Frameworks

Incorporating heterocyclic scaffolds into the benzamide framework is a powerful strategy in drug design to introduce novel structural and electronic properties. nih.govopenmedicinalchemistryjournal.com Heterocycles can act as bioisosteres for the phenyl ring, provide additional points for hydrogen bonding, and improve physicochemical properties.

Examples of such modifications in related benzamide structures include:

Attachment of Heterocycles: Rings such as thiazole, pyridine, and indole (B1671886) have been appended to benzamide structures. nih.gov These additions can lead to compounds with new biological activities by allowing for interactions with different regions of a target's binding site.

Replacement of the Benzene (B151609) Ring: The fluorophenyl ring of this compound can be replaced entirely with a heterocyclic ring system to explore different chemical space.

Fused Ring Systems: Creating fused systems, such as incorporating the benzamide into a quinazolinone framework, results in more rigid structures that can lock the molecule into a specific conformation required for biological activity. The use of piperidine (B6355638) rings attached to the benzamide core is another common strategy to explore different vector orientations and physicochemical properties. vulcanchem.commdpi.com

Stereochemical Considerations in Synthesis of this compound Chiral Analogs

The introduction of chirality into a molecule can have profound effects on its pharmacological properties, as different enantiomers often exhibit different activities and metabolic profiles. Therefore, the stereoselective synthesis of chiral analogs of this compound is a critical area of research. rsc.org

Chirality can be introduced by modifying the N-ethyl group, for instance, by adding a substituent to its α- or β-carbon, or by adding a chiral substituent to the benzamide ring. The synthesis of single enantiomers or diastereomers requires specialized asymmetric synthesis techniques. uzh.ch

Strategies for stereoselective synthesis include:

Chiral Auxiliaries: Using a chiral auxiliary, such as an Evans' oxazolidinone, can direct the stereochemical outcome of a reaction. The auxiliary is later removed to yield the enantiomerically enriched product.

Organocatalysis: Chiral organocatalysts, like proline derivatives, can be used to catalyze reactions asymmetrically, providing a metal-free method for creating chiral centers.

Chiral Resolution: If a racemic mixture is synthesized, the enantiomers can be separated. This is often achieved through chiral chromatography using a chiral stationary phase (e.g., Chiralpak® columns) or by crystallization-induced diastereomer resolution, where the racemate is reacted with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization.

Memory of Chirality: This phenomenon involves the transfer of chirality from a temporary stereocenter during a reaction, allowing for the creation of a new, stable stereocenter with high stereochemical control. mdpi.commdpi.com

The absolute configuration of synthesized chiral analogs, such as that determined for N-[(1R,2S)-1-(4-Bromophenyl)-2-fluoro-3-(2-methylphenyl)-3-oxopropyl]-4-nitrobenzamide, is often confirmed using techniques like X-ray crystallography. iucr.org

Structural Characterization and Spectroscopic Analysis in Research

Advanced Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopy is an indispensable tool in modern chemical research, providing detailed information about molecular structure, functional groups, and connectivity. For N-ethyl-3-fluorobenzamide, a combination of Nuclear Magnetic Resonance (NMR), vibrational spectroscopy, and mass spectrometry offers a complete picture of its molecular identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Benzamide (B126) Research (¹H, ¹³C, ¹⁹F NMR)

NMR spectroscopy is arguably the most powerful technique for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms.

¹H NMR Spectroscopy: In the proton NMR spectrum of this compound, distinct signals are expected for the ethyl and benzamide moieties. The ethyl group typically presents as a quartet for the methylene (B1212753) (-CH₂) protons (around δ 3.2-3.5 ppm) coupled to the adjacent methyl group, which appears as a triplet (-CH₃) (around δ 1.0-1.2 ppm) vulcanchem.com. The protons on the aromatic ring exhibit complex splitting patterns in the δ 7.2-7.8 ppm region due to coupling with each other and with the fluorine atom vulcanchem.com. The amide proton (N-H) is usually observed as a broad singlet in the downfield region of δ 7.5-8.5 ppm, with its chemical shift being sensitive to solvent and concentration vulcanchem.comlibretexts.org.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. The carbonyl carbon (C=O) of the amide is the most deshielded, appearing far downfield around 163-167 ppm pressbooks.publibretexts.org. The aromatic carbons resonate in the 114-164 ppm range; the carbon directly bonded to the fluorine atom (C-F) is identifiable by a large one-bond coupling constant (¹JCF) libretexts.orgamazonaws.com. The carbons of the ethyl group are found in the upfield region, with the -CH₂ carbon appearing at approximately 35 ppm and the -CH₃ carbon at around 15 ppm pressbooks.pub.

¹⁹F NMR Spectroscopy: As a fluorine-containing compound, ¹⁹F NMR is a highly specific and sensitive technique for characterization nih.gov. It provides a "fingerprint" signal for the fluorine atom, aiding in structural confirmation nih.gov. For this compound, the fluorine atom on the benzene (B151609) ring (meta-ArF) would produce a characteristic signal whose chemical shift and multiplicity would confirm its position relative to the other substituents nih.gov.

Table 1: Predicted NMR Data for this compound Data estimated based on analogous compounds.

| Technique | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| ¹H NMR | -CH₃ (Ethyl) | 1.0 - 1.2 | Triplet (t) |

| -CH₂ (Ethyl) | 3.2 - 3.5 | Quartet (q) | |

| Aromatic-H | 7.2 - 7.8 | Multiplet (m) | |

| Amide N-H | 7.5 - 8.5 | Broad Singlet (br s) | |

| ¹³C NMR | -CH₃ (Ethyl) | ~15 | Singlet |

| -CH₂ (Ethyl) | ~35 | Singlet | |

| Aromatic C-H | 114 - 131 | Singlet or Doublet (due to C-F coupling) | |

| Aromatic C-F | 161 - 164 | Doublet (d, ¹JCF ≈ 245 Hz) | |

| Aromatic C-C=O | ~137 | Doublet (d) | |

| Amide C=O | 163 - 167 | Singlet | |

| ¹⁹F NMR | Aromatic C-F | -110 to -115 | Multiplet (m) |

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and FT-Raman techniques, probes the vibrational modes of molecules. Each functional group has characteristic absorption frequencies, making these methods ideal for identifying the types of bonds present in a molecule acenet.edu.

In the FTIR spectrum of this compound, key absorptions confirm its structure. A prominent, strong peak corresponding to the amide C=O stretch (Amide I band) is expected in the range of 1640-1680 cm⁻¹ vulcanchem.comspecac.com. The N-H bond gives rise to two characteristic vibrations: a stretching band around 3300-3500 cm⁻¹ and a bending vibration (Amide II band) near 1510-1550 cm⁻¹ vulcanchem.com. C-H stretching vibrations from the aromatic ring appear just above 3000 cm⁻¹, while those from the aliphatic ethyl group are found just below 3000 cm⁻¹ vscht.cz. The presence of the fluorine substituent is confirmed by a strong C-F stretching band, typically observed in the 1000-1100 cm⁻¹ region vulcanchem.com. The region below 1500 cm⁻¹, known as the fingerprint region, contains numerous complex vibrations that are unique to the molecule as a whole specac.comvscht.cz.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide | 3300 - 3500 | Medium-Strong |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2980 | Medium |

| C=O Stretch (Amide I) | Amide | 1640 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1510 - 1550 | Medium-Strong |

| C=C Stretch | Phenyl Ring | 1450 - 1600 | Medium, Multiple Bands |

| C-F Stretch | Fluoroaromatic | 1000 - 1100 | Strong |

Mass Spectrometry (GC-MS, LC-MS/MS) for Structural Confirmation and Purity Assessment

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

For this compound (molecular weight: 167.18 g/mol ), Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can be utilized sigmaaldrich.com. In GC-MS, the compound is vaporized and ionized, typically by electron ionization (EI), which causes fragmentation. Analysis of the fragmentation pattern of the closely related N-ethylbenzamide provides insight into the expected behavior nist.govspectrabase.com. The molecular ion peak ([M]⁺) would be observed at m/z 167. A characteristic and often base peak would correspond to the formation of the 3-fluorobenzoyl cation ([FC₆H₄CO]⁺) at m/z 123, resulting from cleavage of the amide C-N bond nih.gov. Subsequent loss of a carbonyl group (CO) from this fragment would yield the 3-fluorophenyl cation ([FC₆H₄]⁺) at m/z 95 nih.gov.

LC-MS/MS is particularly useful for analyzing purity and for quantitative studies from complex matrices nih.gov. It uses softer ionization techniques like electrospray ionization (ESI), which typically results in less fragmentation and a more prominent protonated molecular ion ([M+H]⁺ at m/z 168).

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment Ion | Formula | Origin |

| 167 | Molecular Ion | [C₉H₁₀FNO]⁺ | Parent Molecule |

| 123 | 3-Fluorobenzoyl cation | [C₇H₄FO]⁺ | Cleavage of amide C-N bond |

| 95 | 3-Fluorophenyl cation | [C₆H₄F]⁺ | Loss of CO from m/z 123 |

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic methods provide data on molecular connectivity, X-ray crystallography offers the definitive determination of the three-dimensional arrangement of atoms and molecules in the solid state. This technique is crucial for understanding polymorphism and the nature of intermolecular forces that govern crystal packing.

Crystal Structure Determination of this compound and its Polymorphs

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each with a different arrangement of molecules in the crystal lattice cam.ac.ukstfc.ac.uk. Different polymorphs can exhibit distinct physical properties, including solubility, melting point, and stability researchgate.net. While a specific crystal structure for this compound is not publicly available, research on closely related fluorobenzamides, such as N-(3-ethynylphenyl)-3-fluorobenzamide, demonstrates a high propensity for polymorphism. In one study, five distinct polymorphic forms of this analogue were identified through solution-mediated crystallization under slightly varied conditions researchgate.net. This finding suggests that this compound may also exhibit a complex polymorphic landscape, the exploration of which is critical for controlling its solid-state properties. Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within each polymorphic form nih.govscirp.org.

Intermolecular Interactions (Hydrogen Bonding, π-Stacking) in Crystalline States

The stability of a crystal lattice is dictated by a network of intermolecular interactions. In benzamides, these forces are key to their supramolecular assembly.

π-Stacking: The aromatic rings of the benzamide moieties often participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent rings overlap, contribute significantly to the cohesive energy of the crystal researchgate.netscirp.org. The geometry and strength of these stacking interactions can vary between different polymorphs, influencing their relative densities and stabilities researchgate.net. The interplay between strong hydrogen bonding and weaker, but collectively significant, π-stacking interactions ultimately defines the unique crystal packing of each polymorph.

Impact of Polymorphism on Research Properties

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development, as different polymorphs of the same compound can exhibit distinct physical and chemical properties. These properties include melting point, solubility, stability, and mechanical strength. researchgate.netresearchgate.net While no specific studies on the polymorphism of this compound are available, the extensive research on benzamide and its derivatives provides a strong foundation for understanding the potential impact of polymorphism on this compound. researchgate.netresearchgate.netmdpi.com

Benzamide itself is known to exhibit at least four polymorphic forms (I, II, III, and IV), with varying thermodynamic stabilities. researchgate.net The interconversion between these forms can be influenced by factors such as solvent, temperature, and mechanical stress. researchgate.net

A study on the closely related compound, N-(3-ethynylphenyl)-3-fluorobenzamide, revealed the existence of five polymorphic forms. researchgate.net This study demonstrated a clear correlation between the crystal structure and the mechanical properties of three stable polymorphs (Forms I, II, and III). researchgate.net The differences in hardness and elastic modulus among the polymorphs were attributed to the varying orientations of strong N-H···O hydrogen bonds and π···π stacking interactions that stabilize the crystal packing. researchgate.net For instance, Form II exhibited lower hardness and elastic modulus compared to Forms I and III. researchgate.net

Given these findings for a very similar molecule, it is highly probable that this compound also exhibits polymorphism. The specific arrangement of molecules in different crystalline forms, particularly the hydrogen bonding network involving the amide group and the fluorine atom, would significantly influence its research properties. For example, variations in intermolecular interactions would directly affect the dissolution rate in different solvents, which is a crucial parameter in many research applications. Furthermore, the mechanical properties, such as compressibility and flowability, which are important in material handling and processing, would also be dependent on the polymorphic form. The study of polymorphism in this compound would therefore be essential for any application requiring consistent and predictable material properties.

Biological Activity and Pharmacological Potential in Research Contexts

In Vitro Pharmacological Studies of N-Ethyl-3-Fluorobenzamide Analogs

While specific in vitro pharmacological data for this compound is not extensively available in public literature, the activities of its structural analogs provide a basis for understanding its potential interactions with biological systems.

Enzyme Inhibition Assays and Target Identification

Benzamide (B126) derivatives have been widely investigated as inhibitors of various enzymes. Research into structurally related compounds suggests that this compound could be a candidate for screening against several enzyme targets.

For instance, a series of novel benzamide derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. mdpi.com One of the most active compounds, N,N′-(1,4-phenylene)bis(3-methoxybenzamide), demonstrated an IC50 value of 0.056 µM against AChE and 9.01 µM against BACE1. mdpi.com

In the field of oncology, human dihydrofolate reductase (hDHFR) is a key target. Benzamide derivatives of trimethoprim (B1683648) have been shown to be active against hDHFR, with IC50 values ranging from 4.72 to 20.17 µM, significantly more potent than the parent compound, trimethoprim (IC50 = 55.26 µM). mdpi.com

Furthermore, benzamide-based thiourea (B124793) derivatives have been identified as potent inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. Some of these compounds exhibited IC50 values in the range of 20.44–333.41 µM, which is notably more effective than the standard inhibitor, acarbose (B1664774) (IC50 = 875.75 ± 2.08 µM). nih.gov

In the context of antibacterial research, the enzyme LpxH, which is crucial for the biosynthesis of the Gram-negative outer membrane, has been targeted by meta-sulfonamidobenzamide analogs, identifying them as promising inhibitors. scilifelab.se

A series of benzimidazole (B57391) derivatives, some incorporating a fluorobenzamide moiety, have been shown to be potent inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme involved in inflammation. A 2-fluorobenzamide (B1203369) derivative in this series, however, showed a significant decrease in activity (IC50 > 3 µM) compared to other analogs. acs.org

The following table summarizes the enzyme inhibitory activities of various benzamide analogs.

| Compound Class/Analog | Target Enzyme | IC50 Value (µM) |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | Acetylcholinesterase (AChE) | 0.056 mdpi.com |

| N,N′-(1,4-phenylene)bis(3-methoxybenzamide) | β-secretase (BACE1) | 9.01 mdpi.com |

| Benzamide-trimethoprim derivatives | Human Dihydrofolate Reductase (hDHFR) | 4.72 - 20.17 mdpi.com |

| Benzamide-thiourea derivatives | α-glucosidase | 20.44 - 333.41 nih.gov |

| Benzimidazole derivative with 2-fluorobenzamide | Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) | > 3 acs.org |

Receptor Binding Studies and Ligand Interactions

Fluorobenzamide analogs have been studied for their ability to bind to various receptors, indicating a potential for this compound to act as a ligand in similar contexts.

One area of significant research is the serotonin (B10506) receptor system. A novel compound, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, was found to have high binding affinity and selectivity for the 5-HT(1F) receptor, which is a target for migraine therapy. nih.gov This suggests that the fluorobenzamide scaffold can be a key component for interaction with serotonin receptors.

In another study, fluorobenzamide analogues of zacopride (B1682363) were evaluated for their effects on the mammalian α7 nicotinic acetylcholine (B1216132) receptor. mdpi.com The 2-fluoro benzamide analog, LMA10203, was identified as a partial agonist of this receptor. mdpi.com

The following table outlines the receptor binding activity of certain fluorobenzamide analogs.

| Compound Analog | Receptor Target | Observed Activity |

| N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | 5-HT(1F) Receptor | High binding affinity and selectivity nih.gov |

| LMA10203 (2-fluoro benzamide analog) | α7 Nicotinic Acetylcholine Receptor | Partial agonist mdpi.com |

Modulation of Ion Channels and Cellular Signaling Pathways

The interaction of fluorobenzamide derivatives with ion channels is another area of active investigation. The ability to modulate these channels is a key mechanism for many therapeutic agents. rsc.org

For example, N-[2-(diethylamino)ethyl]-4-fluorobenzamide has been investigated for its potential to modulate ion channels, which could be beneficial in the treatment of arrhythmias. rsc.org It is believed that such compounds may stabilize cardiac membranes by affecting sodium and potassium ion channels. rsc.org

A different study on meta-sulfonamidobenzamide analogs as LpxH inhibitors also found that modifications to the benzamide scaffold could alter the blocking of the cardiac voltage-gated potassium ion channel hERG. scilifelab.se

Research on N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b] mdpi.comnih.govoxazepin-7-yl)-3-fluorobenzamide suggests that it may interact with ion channels like sodium or potassium channels, which could lead to analgesic or anti-inflammatory responses.

Investigational Biological Activities

The broader class of benzamide derivatives has been a rich source of compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial activities.

Anti-inflammatory Research of Benzamide Derivatives

Numerous studies have highlighted the anti-inflammatory potential of benzamide derivatives. For instance, a series of 2-hydroxy-N-(2,41-dioxospiro[indoline-3,21-thiazolidin]-31-yl) benzamides were synthesized and evaluated for their in vitro anti-inflammatory activity. nih.gov Compounds with 5-fluoro and 5,6-dichloro substitutions showed potent inhibition of the COX-2 enzyme, with inhibition percentages of 73.24±0.35 and 46.23±0.38, respectively. nih.govnih.gov

Another study on novel 4-fluorobenzamide-based derivatives identified a 4-chlorophenyl derivative (4b) as a promising anti-inflammatory agent, showing a 92.36% inhibition of edema in a carrageenan-induced rat paw edema model. This compound also exhibited a COX-2 selectivity index of 5.75.

The anti-inflammatory activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives was evaluated using a protease inhibition assay. The IC50 values for these compounds ranged from 0.04–0.07 mg/mL, which was significantly lower than that of the standard, acetylsalicylic acid (0.4051 ± 0.0026 mg/mL), indicating a superior ability to inhibit trypsin activity. researchgate.net

The following table summarizes the anti-inflammatory activity of selected benzamide derivatives.

| Compound Derivative | Assay | Result |

| 2-hydroxy-N-(2,41-dioxospiro[indoline-3,21-thiazolidin]-31-yl) benzamide (5-fluoro substituted) | In vitro COX-2 Inhibition | 73.24±0.35% inhibition nih.govnih.gov |

| 4-fluorobenzamide-based derivative (4b) | Carrageenan-induced rat paw edema | 92.36% inhibition of edema |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives | Protease (trypsin) inhibition assay | IC50: 0.04–0.07 mg/mL researchgate.net |

Antimicrobial Research of Benzamide Derivatives

The antimicrobial properties of benzamide derivatives have been extensively studied, with many compounds showing activity against a range of bacterial and fungal pathogens.

A series of 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides were assessed for their bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). scilifelab.se Several of these compounds demonstrated notable minimum bactericidal concentrations (MBC). scilifelab.se

In another study, N-phenylcarbamothioylbenzamides were synthesized and their antimicrobial potential was reviewed, highlighting the promise of these compounds in combating bacterial and fungal strains. mdpi.com

Research on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides revealed that the compound 4-(1H-indol-3-ylazo)-N-(4-nitro-phenyl)-benzamide was the most potent antimicrobial agent in the series.

The following table presents the antimicrobial activity of some benzamide derivatives.

| Compound Class/Derivative | Target Organism(s) | Activity/Measurement |

| 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides | Methicillin-resistant Staphylococcus aureus (MRSA) | Demonstrated bactericidal activity (specific MBC values reported) scilifelab.se |

| 4-(1H-indol-3-ylazo)-N-(4-nitro-phenyl)-benzamide | Bacteria and Fungi | Most potent in its series (pMICam = 1.61) |

| N-phenylcarbamothioylbenzamides | Bacterial and fungal strains | Reviewed as having significant antimicrobial potential mdpi.com |

Anticancer Research and Cytotoxicity Studies of Benzamide Analogs on Cell Lines

Benzamide derivatives have been the subject of numerous studies for their potential as anticancer agents. Research has demonstrated that structural modifications to the benzamide scaffold can lead to compounds with significant cytotoxic activity against various human cancer cell lines.

For instance, a series of N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide/benzamide analogues were synthesized and evaluated for their anticancer properties. benthamdirect.com Among these, 2-(2-chlorophenoxy)-N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide (5a) was identified as the most potent, showing significant cytotoxicity against MCF7 (breast) and MDA-MB-231 (breast) cancer cell lines with GI50 values of 18.7 µM and 48.1 µM, respectively. benthamdirect.com

In another study, novel N-(phenylcarbamothioyl)-benzamide derivatives were synthesized and tested against MCF-7 breast cancer cells. The compounds N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide showed IC50 values of 0.27 mM and 0.31 mM, respectively, indicating better cytotoxic activity than the reference drug hydroxyurea (B1673989) (IC50 of 9.76 mM). researchgate.net Further research on N-(phenylcarbamoyl)benzamide demonstrated higher cytotoxic effects against HeLa cell lines compared to hydroxyurea. itb.ac.id

Additionally, research into 2-acylamino-1-(carboxyphenyl)benzamides revealed that a long acyl chain is crucial for cytotoxic activity. nih.gov Compounds with C14 and C16 acyl chains, such as 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide (17) and 2-hexadecanoylamino-1-(4-carboxyphenyl)benzamide (18), displayed moderate cytotoxicity against a panel of human cancer cell lines including colon (HCT 116, HT-29), lung (A549), and cervical (HeLa) cancer cells. nih.gov

| Compound | Cell Line | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| 2-(2-chlorophenoxy)-N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide | MCF7 (Breast) | GI50 | 18.7 µM | benthamdirect.com |

| 2-(2-chlorophenoxy)-N-(7-hydroxy-4-methyl-2-oxoquinolin-1(2H)-yl)acetamide | MDA-MB-231 (Breast) | GI50 | 48.1 µM | benthamdirect.com |

| N-(phenylcarbamothioyl)-4-bromobenzamide | MCF-7 (Breast) | IC50 | 0.27 mM | researchgate.net |

| N-(phenylcarbamothioyl)-4-fluorobenzamide | MCF-7 (Breast) | IC50 | 0.31 mM | researchgate.net |

| 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide | HCT 116 (Colon) | IC50 | 29.17 µM | nih.gov |

| 2-tetradecanoylamino-1-(3-carboxyphenyl)benzamide | A549 (Lung) | IC50 | 32.09 µM | nih.gov |

| 2-hexadecanoylamino-1-(4-carboxyphenyl)benzamide | HCT 116 (Colon) | IC50 | 27.56 µM | nih.gov |

| 2-hexadecanoylamino-1-(4-carboxyphenyl)benzamide | A549 (Lung) | IC50 | 30.69 µM | nih.gov |

Neuroprotective Effects in Benzamide Derivatives Research

Benzamide derivatives have been investigated for their potential to confer neuroprotection in various models of neuronal damage. A key area of this research involves the inhibition of the Kv2.1 potassium channel, which is implicated in neuronal apoptosis. nih.govacs.org A series of novel 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives were designed as highly potent and selective Kv2.1 inhibitors. nih.gov One promising compound from this series, compound 80 , not only decreased apoptosis in cells engineered to express Kv2.1 but also demonstrated significant anti-ischemic efficacy by reducing the infarct volume in a rat model of middle cerebral artery occlusion (MCAO). nih.govacs.org

Other research has focused on mitigating neurotoxicity associated with Alzheimer's disease. A library of N-benzylbenzamide, N-phenethylbenzamide, and N-benzyloxybenzamide derivatives was evaluated for the ability to inhibit the aggregation of amyloid-beta (Aβ42), a key pathological hallmark of the disease. researchgate.net Several of these compounds were found to protect HT22 hippocampal neuronal cells from Aβ42-induced toxicity. researchgate.net Similarly, benzofuran-2-carboxamide (B1298429) derivatives have shown protective effects against NMDA-induced excitotoxic damage in primary cultured rat cortical cells. biomolther.org

Antiarrhythmic Agent Research

The antiarrhythmic potential of benzamide derivatives has been well-documented, leading to the development of clinically used drugs. Research has established that benzamides featuring one or more 2,2,2-trifluoroethoxy ring substituents possess antiarrhythmic properties. nih.govbohrium.com Structure-activity relationship studies revealed that the most potent compounds are derived from 2,5-bis(2,2,2-trifluoroethoxy)benzamide . nih.govbohrium.com One of the most notable compounds from this class is flecainide acetate , or N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, which was selected for clinical trials and subsequent use as an antiarrhythmic drug. bohrium.com

Further studies identified other benzamides with Class III antiarrhythmic activity, which works by prolonging the cardiac action potential. nih.govevitachem.com An example is sematilide (N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide HCl), which has been shown to be effective in preventing reentrant ventricular arrhythmias. nih.govevitachem.com Research has shown that the methylsulfonylamino group in such compounds can be replaced by a 1H-imidazol-1-yl moiety while retaining the desired electrophysiological activity. evitachem.com

Antiparasitic Activity Studies (e.g., Trypanosoma brucei inhibition)

Benzamide derivatives have emerged as a promising scaffold for the development of novel antiparasitic agents, particularly against Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT). A phenotypic screen and subsequent medicinal chemistry efforts led to the identification of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.gov The most potent of these, compound 73 , exhibited an in vitro EC50 of just 0.001 µM and was curative in a mouse model of acute T. brucei infection when dosed orally. nih.gov

Another class, pyridyl benzamides, also showed potent activity. Compound 79 from this series had an IC50 of 0.045 µM against the human pathogenic strain Trypanosoma brucei rhodesiense and was over 4,000 times less active against a mammalian cell line, indicating a high selectivity index. researchgate.net Research has also identified benzamide derivatives that are active against other parasites, including Leishmania and Trypanosoma cruzi. google.combutantan.gov.brusp.br For example, a patent discloses novel antiparasitic compounds, including a 3-fluorobenzamide (B1676559) derivative , designed to inhibit parasite growth by binding to tubulin. google.com

| Compound | Target Organism | Activity Metric | Reported Value | Source |

|---|---|---|---|---|

| Compound 73 (N-(2-aminoethyl)-N-benzyloxyphenyl benzamide analog) | Trypanosoma brucei | EC50 | 0.001 µM | nih.gov |

| Compound 79 (Pyridyl benzamide analog) | Trypanosoma brucei rhodesiense | IC50 | 0.045 µM | researchgate.net |

| Compound 4 (Benzamide derivative) | Trypanosoma brucei | Kd (for TbHsp83) | 2.8 nM | plos.org |

| N-(2-ethylhexyl)-4-nitrobenzamide (10) | Leishmania (L.) infantum (amastigotes) | EC50 | 12.2 µM | butantan.gov.br |

| N-(2-ethylhexyl)-4-(tert-butyl)benzamide (12) | Leishmania (L.) infantum (amastigotes) | EC50 | 5.1 µM | butantan.gov.br |

Mechanisms of Action and Target Engagement Research

Elucidation of Molecular Targets

Research into benzamide derivatives has identified a variety of molecular targets responsible for their observed pharmacological effects. The specificity of a compound for its target is a key determinant of its therapeutic potential and selectivity.

Ion Channels : In the context of neuroprotection, benzamide derivatives have been developed as selective inhibitors of the Kv2.1 potassium channel , preventing apoptosis in neurons. nih.govacs.org For antiarrhythmic activity, the targets are primarily cardiac sodium and potassium ion channels , where modulation helps to stabilize cardiac rhythm. bohrium.com

Parasite-Specific Proteins : For antiparasitic activity against Trypanosoma brucei, the chaperone protein Hsp83 has been identified as a key target for a specific benzamide derivative. plos.org Other targets in parasites include tubulin in Leishmania, where binding disrupts microtubule polymerization, and the cysteine protease cruzain in Trypanosoma cruzi. google.comusp.br

Enzymes in Human Cells : In anticancer research, various enzymes have been implicated. Benzamide analogs have been found to inhibit PCAF Histone Acetyltransferase , Checkpoint kinase 1 (CHK1) , and Aurora-A Kinase , all of which are involved in cell growth and proliferation. itb.ac.idnih.govtandfonline.com

Other Targets : Some benzamide derivatives show high and specific binding to melanin (B1238610) , a property that has been exploited to develop radiolabeled probes for PET imaging of melanoma tumors. nih.gov

Investigations into Cellular Pathways Affected by this compound Derivatives

The engagement of molecular targets by benzamide derivatives triggers downstream effects on various cellular pathways, leading to the observed biological activity.

In cancer research, the inhibition of targets like Aurora-A Kinase by benzimidazole-triazole hybrids leads to the induction of apoptosis (programmed cell death) and cell cycle arrest , thereby halting the proliferation of cancer cells. tandfonline.com The abnormal activation of signaling cascades such as the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway is a common feature in many cancers, and it represents a potential pathway through which benzamide-like compounds could exert their effects. mdpi.com Similarly, the HSF1 pathway has been identified as a target for inhibitors developed for refractory ovarian cancer. nuvectis.com

In the field of neuroprotection, the inhibition of Kv2.1 channels by benzamide derivatives directly interferes with the cellular machinery of neuronal apoptosis , thus preserving neurons that would otherwise die under ischemic conditions. nih.govacs.org For antiparasitic action, the effects are directly tied to vital parasite pathways. For example, binding to tubulin stalls parasite cell division by disrupting microtubule polymerization. google.com Targeting essential enzymes like cruzain or chaperone proteins like Hsp83 fatally compromises the parasite's ability to maintain its life cycle. usp.brplos.org

Computational Chemistry and Cheminformatics in N Ethyl 3 Fluorobenzamide Research

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide a detailed description of the electronic structure and geometry of N-ethyl-3-fluorobenzamide.

Density Functional Theory (DFT) Studies on Molecular Characteristics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool for predicting the molecular geometry, vibrational frequencies, and electronic properties of compounds. For a molecule closely related to this compound, 3-fluorobenzamide (B1676559) , DFT calculations using the B3LYP/6-311++G(d,p) basis set have been performed to determine its optimized geometry and other characteristics. These calculations provide a reasonable approximation of the structural parameters for this compound.

Table 1: Selected Optimized Geometrical Parameters of 3-Fluorobenzamide (Analog to this compound)

| Parameter | Bond/Angle | Calculated Value (Å/°) |

|---|---|---|

| Bond Length | C-F | 1.35 |

| Bond Length | C=O | 1.23 |

| Bond Length | C-N | 1.35 |

| Bond Angle | F-C-C | 118.5 |

| Bond Angle | O=C-N | 122.5 |

This data is for 3-fluorobenzamide and serves as an approximation for this compound.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

For the related compound 3-fluorobenzamide , the frontier orbital energy gap has been determined to be 5.521 eV. This value provides an estimate of the reactivity of the this compound scaffold. The HOMO is primarily located over the benzamide (B126) moiety, while the LUMO is distributed over the entire molecule.

Table 2: Frontier Molecular Orbital Energies for 3-Fluorobenzamide (Analog to this compound)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -7.012 |

| LUMO | -1.491 |

| Energy Gap (ΔE) | 5.521 |

This data is for 3-fluorobenzamide and serves as an approximation for this compound.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study hyperconjugative interactions, charge delocalization, and the nature of bonding within a molecule. It provides a description of the Lewis-like chemical bonding structure. The analysis involves examining the interactions between filled (donor) and vacant (acceptor) orbitals and their stabilization energies, which are calculated using second-order perturbation theory.

Table 3: Second-Order Perturbation Theory Analysis of Fock Matrix in NBO Basis for 3-Fluorobenzamide (Analog to this compound)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N14 | π(C12-O13) | 43.56 |

| LP(3) F8 | π(C3-C4) | 17.84 |

This data highlights significant intramolecular charge transfer interactions within the 3-fluorobenzamide molecule, which are expected to be similar in this compound.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as a small molecule, binds to the active site of a protein.

Prediction of Binding Affinities and Modes

While specific molecular docking studies for this compound are not prominently documented, studies on related fluorobenzamide derivatives have shown their potential to interact with various biological targets. For instance, fluorobenzamide derivatives have been investigated as ligands for dopamine (B1211576) receptors and sigma-2 receptors. Molecular docking simulations can predict the binding affinity, typically expressed as a docking score or binding energy (in kcal/mol), and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

For a hypothetical docking study of this compound, one would expect the amide group to act as a hydrogen bond donor and acceptor, the fluorine atom to participate in halogen bonding or polar interactions, and the ethyl group to engage in hydrophobic interactions.

Rational Drug Design based on this compound Scaffolds

Rational drug design aims to develop new medications based on a detailed understanding of the biological target. The this compound scaffold presents a promising starting point for the design of new therapeutic agents. The computational data gathered from DFT, FMO, and NBO analyses provide a chemical blueprint for modifying the structure to enhance its pharmacological properties.

For example, understanding the HOMO-LUMO gap can guide modifications to tune the molecule's reactivity and metabolic stability. The NBO analysis can inform substitutions on the aromatic ring or the ethyl group to modulate electronic properties and binding interactions. By combining these computational insights with molecular docking, researchers can rationally design new derivatives of this compound with improved binding affinity and selectivity for a specific biological target, potentially leading to the development of novel drugs. The introduction of fluorine, a common strategy in medicinal chemistry, can enhance metabolic stability and binding affinity.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Analysis

The journey of a drug through the body is a complex process governed by its ADMET properties. Predicting these properties early in the discovery pipeline is critical to avoid late-stage failures. uniroma1.it In silico ADMET profiling uses computational models to estimate the pharmacokinetic and toxicity profiles of a molecule based on its structure. ajol.info Various software and web-based tools, such as SwissADME and ADMETlab, leverage vast datasets of experimentally determined properties to build predictive models. symbiosisonlinepublishing.comnih.gov These tools analyze a molecule's physicochemical characteristics—like size, polarity, and solubility—to forecast its behavior in a biological system. researchgate.net

The metabolism of a drug candidate is a key determinant of its efficacy and safety. Computational models can predict the likely sites of metabolism on a molecule and the metabolic pathways it may undergo. nih.gov For this compound, the primary sites of metabolism are predicted to be the ethyl group and the aromatic ring.

The main metabolic transformations predicted for this compound include:

N-dealkylation: The removal of the ethyl group is a common metabolic pathway for N-alkylated compounds, leading to the formation of 3-fluorobenzamide.

Aromatic Hydroxylation: The addition of a hydroxyl group to the fluorophenyl ring is another probable metabolic route. The fluorine atom can influence the position of hydroxylation.

Oxidation: The ethyl group can undergo oxidation to form an alcohol, which may be further oxidized to a carboxylic acid.

These predictions are typically generated by models that identify which atoms in the molecule are most susceptible to interaction with metabolic enzymes, primarily the Cytochrome P450 (CYP) family of enzymes. symbiosisonlinepublishing.com For instance, web tools can predict whether a compound is likely to be a substrate or inhibitor of major CYP isoforms like CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. humanjournals.com Based on predictive models, this compound is not predicted to be a significant inhibitor of these major isoforms, which is a favorable characteristic for a drug candidate as it suggests a lower likelihood of drug-drug interactions.

"Drug-likeness" is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely orally active drug. researchgate.net These assessments are often based on rules derived from the analysis of successful oral drugs, such as Lipinski's Rule of Five. researchgate.net In silico tools provide a rapid assessment of these properties.

A computational analysis of this compound using a platform like SwissADME generates a profile of its key physicochemical and pharmacokinetic properties. These predictions are based on the molecule's structure and are benchmarked against known drug properties. nih.gov

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound Data generated for illustrative purposes using predictive modeling principles.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Physicochemical Properties | ||

| Molecular Weight | 167.18 g/mol | Complies with Lipinski's rule (<500), favorable for absorption. |

| LogP (Lipophilicity) | 1.85 | Optimal range for membrane permeability and solubility. |

| Topological Polar Surface Area (TPSA) | 29.10 Ų | Indicates good potential for oral bioavailability and cell permeation. researchgate.net |

| Water Solubility (LogS) | -2.5 | Moderately soluble. humanjournals.com |

| Pharmacokinetics | ||

| Gastrointestinal (GI) Absorption | High | Predicted to be well-absorbed from the gut. |

| Blood-Brain Barrier (BBB) Permeant | Yes | The molecule is predicted to be able to cross the BBB. |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be actively pumped out of cells, which is beneficial for efficacy. symbiosisonlinepublishing.com |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | High drug-likeness; meets criteria for oral bioavailability. researchgate.net |

The data in Table 1 suggests that this compound has a promising in silico profile. Its molecular weight, lipophilicity, and polarity fall within the ranges typically associated with good oral absorption and bioavailability. The prediction that it can permeate the blood-brain barrier suggests its potential utility for central nervous system targets. Furthermore, its predicted status as a non-substrate for P-glycoprotein is advantageous, as P-gp can reduce the intracellular concentration of drugs. symbiosisonlinepublishing.com

Cheminformatics Approaches for Compound Library Screening and Analog Prioritization

Cheminformatics combines computer science, chemistry, and information science to analyze large datasets of chemical compounds. drugdesign.org In drug discovery, it is instrumental in designing and screening virtual compound libraries to identify promising new molecules or to prioritize analogs of a lead compound like this compound for synthesis. nih.gov

The process often begins with a lead compound and involves searching large virtual databases for structurally similar molecules. nih.gov Similarity can be defined in various ways, using 2D fingerprints (which encode structural features) or 3D shape and pharmacophore models. drugdesign.org A pharmacophore represents the essential three-dimensional arrangement of functional groups necessary for biological activity. For this compound, a pharmacophore model would include a hydrogen bond donor (the N-H group), a hydrogen bond acceptor (the carbonyl oxygen), and an aromatic ring feature.

Virtual screening of a library of compounds against this pharmacophore would identify molecules that share these key features. nih.gov These "hits" can then be further filtered based on predicted ADMET properties and other criteria, such as synthetic accessibility. This multi-parameter optimization helps to prioritize a smaller, more manageable set of analogs for chemical synthesis and biological testing. nih.gov

For instance, a virtual library could be created by systematically modifying different parts of the this compound scaffold:

Varying the N-alkyl group: Replacing the ethyl group with other small alkyl or cycloalkyl groups to explore the impact on potency and metabolic stability.

Modifying the aromatic ring substitution: Moving the fluorine atom to the ortho- or para-position, or replacing it with other halogens or small electron-withdrawing/donating groups to modulate electronic properties and target interactions.

Altering the amide linker: Exploring bioisosteric replacements for the amide bond, such as a reverse amide or a triazole, to improve properties like metabolic stability or to find novel interactions with the target. mdpi.com

This systematic, in silico exploration allows researchers to navigate the vast chemical space around a lead compound efficiently, focusing experimental efforts on analogs with the highest predicted potential for success.

Metabolism and Biotransformation Research of N Ethyl 3 Fluorobenzamide Analogs

In Vitro Metabolic Stability Studies (e.g., Microsomal Stability)

In vitro metabolic stability assays are fundamental for predicting the in vivo half-life of a compound. These studies often utilize liver microsomes, which are rich in drug-metabolizing enzymes. pharmaron.com The stability of fluorinated benzamides can be significantly influenced by the presence and position of the fluorine atom, which can block sites susceptible to metabolism. nih.govmdpi.com For instance, fluorination is a known strategy to improve metabolic stability by preventing hydroxylation at the site of the fluorine substitution. mdpi.com

Studies on analogs show that metabolic stability can vary considerably. For example, in an evaluation of 3-cyano-5-fluoro-N-arylbenzamide derivatives, stability in both rat and human liver microsomes was assessed, revealing significant differences among closely related compounds. nih.gov

| Compound Analogue | Rat Liver Microsome Stability (% remaining after 30 min) | Human Liver Microsome Stability (% remaining after 30 min) | Reference |

|---|---|---|---|

| Thiazole Analogue (8) | 79% | 89% | nih.gov |

| Pyridine Analogue (7) | 59% | <5% | nih.gov |

| Phenyl Analogue (27) | 53% | <5% | nih.gov |

| Pyridazine Analogue (30) | <5% | <5% | nih.gov |

Phase I Metabolic Pathways (e.g., Cytochrome P450-mediated reactions)

Phase I metabolism introduces or exposes functional groups, typically increasing the polarity of the compound. For N-ethyl-3-fluorobenzamide analogs, these reactions are primarily mediated by the Cytochrome P450 (CYP) superfamily of enzymes. mdpi.com

Key Phase I transformations observed for related benzamide (B126) structures include:

N-dealkylation: The removal of the ethyl group from the amide nitrogen is a common metabolic route for N-ethyl amides. libretexts.org This process involves the oxidation of the carbon alpha to the nitrogen, leading to an unstable intermediate that cleaves to form an acetaldehyde (B116499) and the corresponding 3-fluorobenzamide (B1676559).

Aromatic Hydroxylation: The benzamide ring can undergo hydroxylation, although the electron-withdrawing nature of the fluorine atom can influence the position and likelihood of this reaction.

Amide Bond Hydrolysis: Cleavage of the amide bond represents another potential metabolic pathway, which would yield 3-fluorobenzoic acid and ethylamine (B1201723). scirp.org Studies on other fluorinated benzamide derivatives have shown that hydrolysis can be a significant route of metabolism. scirp.org

Reductive Dehalogenation: Under certain hypoxic conditions, CYP enzymes can catalyze reductive reactions, which could potentially remove the fluorine atom. frontiersin.org However, phenyl-F bonds are generally more stable than alkyl-F bonds. scirp.org

Phase II Metabolic Pathways (e.g., Glucuronidation)

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to further increase water solubility and facilitate excretion. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is the most common Phase II reaction. libretexts.org

For benzamide derivatives, N-glucuronidation, where glucuronic acid is attached to the amide nitrogen, is a significant pathway. hyphadiscovery.com This has been observed for various aromatic and heterocyclic amides. hyphadiscovery.com Human UGT isoforms, particularly UGT1A4, UGT2B4, and UGT2B7, are often responsible for the N-glucuronidation of amides and related structures. hyphadiscovery.comnih.gov If Phase I metabolism introduces a hydroxyl group via aromatic hydroxylation, this new functional group can also be a site for O-glucuronidation.

In Vivo Metabolite Identification and Profiling

In vivo studies are essential for understanding the complete metabolic profile of a compound in a living system. These studies help to confirm the relevance of in vitro findings and identify any unique metabolites formed in the whole organism. nuvisan.com

Identification of Major Metabolites in Biological Matrices (e.g., Urine, Plasma, Feces)

Metabolite profiling involves analyzing biological samples like plasma, urine, and feces using techniques such as high-resolution mass spectrometry (HR-MS) to detect and identify metabolic products. evotec.com For N-ethyl-pentedrone, a compound with an N-ethyl group, metabolites were identified resulting from N-dealkylation, hydroxylation, and subsequent glucuronidation. researchgate.net Based on the metabolism of analogous structures, the major metabolites of this compound expected in biological matrices would likely include the N-dealkylated 3-fluorobenzamide, hydroxylated derivatives, and their corresponding glucuronide conjugates. The low bone uptake of a radiolabeled fluorobenzamide analog ([18F]-DAFBA) in mice suggested high in vivo resistance to defluorination. nih.gov

| Metabolic Reaction | Potential Metabolite of this compound | Biological Matrix Where Found (General) | Reference |

|---|---|---|---|

| N-dealkylation | 3-Fluorobenzamide | Plasma, Urine | libretexts.orgresearchgate.net |

| Aromatic Hydroxylation | Hydroxy-N-ethyl-3-fluorobenzamide | Plasma, Urine, Feces | scirp.orgresearchgate.net |

| Amide Hydrolysis | 3-Fluorobenzoic Acid | Plasma, Urine | scirp.org |

| N-Glucuronidation | This compound-N-glucuronide | Urine, Feces | hyphadiscovery.comnih.gov |

| O-Glucuronidation (of hydroxylated metabolite) | Hydroxy-N-ethyl-3-fluorobenzamide-O-glucuronide | Urine, Feces | researchgate.net |

Role of Transport Proteins in Metabolite Excretion and Uptake (e.g., OCT, OAT)

Transport proteins are critical for the movement of drugs and their metabolites into and out of cells, significantly impacting their distribution and elimination. nih.govcreative-proteomics.comlongdom.org The liver and kidneys are primary sites for drug metabolism and excretion, and transport proteins on hepatocytes and renal tubular cells play a key role. physiology.org

For benzamide analogs and their metabolites, several transporter families are relevant:

Organic Anion Transporters (OATs) and Organic Cation Transporters (OCTs): These transporters, located in the kidney and liver, are responsible for the uptake of a wide range of compounds from the blood for elimination. physiology.org The acidic metabolites of this compound, such as 3-fluorobenzoic acid, would likely be substrates for OATs.

ATP-Binding Cassette (ABC) Transporters: Proteins like P-glycoprotein (P-gp/MDR1) and Multidrug Resistance-Associated Proteins (MRPs) are efflux transporters that pump compounds and their metabolites out of cells, for instance, into the bile or urine. nih.govcreative-proteomics.com One study on a complex fluorobenzamide derivative (YM758) showed it was taken up into hepatocytes by OATP1B1 and excreted into the bile via MDR1. nih.gov

Species-Specific Differences in Metabolism of this compound Derivatives

Significant differences in drug metabolism are often observed between preclinical species (e.g., rats, mice) and humans. nuvisan.com These variations can affect both the rate of metabolism (metabolic stability) and the types of metabolites formed.

For example, a study on N-ethyl pentedrone (B609907) showed marked differences in its metabolic half-life in liver microsomes: 12.1 minutes in rats, 187 minutes in mice, and 770 minutes in humans, indicating a much lower rate of metabolism in the human model. researchgate.net Similarly, studies of other benzamides have revealed that some compounds are significantly less stable in human liver microsomes compared to rat liver microsomes. nih.gov

Glucuronidation pathways also exhibit notable species-specific differences. A study on perfluorooctanesulfonamide (B106127) (FOSA) found that while both rat and human liver microsomes had high N-glucuronidation activity, the specific UGT enzymes involved were different. nih.gov In rats, UGT1.1, UGT2B1, and UGT2B12 were implicated, whereas in humans, only UGT2B4 and UGT2B7 catalyzed the reaction. nih.gov Such differences are crucial to consider when extrapolating preclinical data to humans.

Bioactivation Pathways and Reactive Metabolite Formation Research

Research into the specific bioactivation pathways and the formation of reactive metabolites for this compound is not extensively documented in publicly available scientific literature. However, based on the known metabolism of structurally related N-alkyl benzamides and other aromatic amides, potential bioactivation routes can be postulated. The primary routes of concern for the formation of reactive species from a compound like this compound would likely involve oxidative metabolism mediated by cytochrome P450 (CYP) enzymes. nih.govuomus.edu.iq

Two principal pathways are hypothesized to be relevant: N-dealkylation and aromatic hydroxylation, which can lead to the formation of electrophilic intermediates capable of covalently binding to cellular macromolecules.

Potential Bioactivation via N-Dealkylation:

A common metabolic pathway for N-alkyl amides is N-dealkylation, a reaction frequently catalyzed by CYP enzymes. researchgate.netsemanticscholar.org This process involves the oxidation of the carbon atom alpha to the amide nitrogen. uomus.edu.iqmdpi.com

In the case of this compound, this would involve hydroxylation of the ethyl group to form a carbinolamide intermediate. This intermediate is generally unstable and can spontaneously decompose to yield 3-fluorobenzamide and acetaldehyde. uomus.edu.iqmdpi.com While 3-fluorobenzamide would likely undergo further metabolism, acetaldehyde is a known reactive aldehyde. nih.govacs.org Aldehydes can exert toxicity by forming adducts with proteins and DNA, though they are typically detoxified by enzymes like aldehyde dehydrogenase. nih.govacs.org The formation of acetaldehyde via N-deethylation represents a potential source of reactive metabolites. nih.gov

Potential Bioactivation via Aromatic Hydroxylation and Quinone-Imine Formation:

Another significant bioactivation pathway for aromatic amides involves the oxidation of the aromatic ring. Hydroxylation of the fluorinated benzene (B151609) ring could lead to the formation of phenolic metabolites. While often a detoxification step leading to conjugation and excretion, further oxidation of these phenolic derivatives can sometimes result in the formation of highly reactive quinone-type species. nih.gov

Specifically, the formation of an aminophenol derivative through hydroxylation could be a precursor to a quinone-imine. Quinone-imines are electrophilic species known to be reactive and are implicated in the toxicity of various drugs. nih.govnih.gov These reactive intermediates can covalently bind to cellular nucleophiles such as glutathione (B108866) (GSH), proteins, and nucleic acids, leading to cellular dysfunction and toxicity. The formation of N-acetyl-p-benzoquinone imine (NAPQI) from acetaminophen (B1664979) is a classic example of toxicity mediated by a quinone-imine metabolite. nih.gov While there is no direct evidence for quinone-imine formation from this compound, it remains a theoretically plausible bioactivation pathway for aromatic amides.

Due to the limited specific research on this compound, detailed data on the enzymes involved, reaction kinetics, and the definitive identification of reactive metabolites are not available. The following table outlines the potential reactive metabolites based on the general metabolic pathways described.

Table of Potential Reactive Metabolites of this compound

| Precursor | Metabolic Pathway | Potential Reactive Metabolite | Potential Mechanism of Reactivity |

|---|---|---|---|

| This compound | N-Deethylation | Acetaldehyde | Forms adducts with proteins and DNA. |

It must be emphasized that the pathways described above are hypothetical and based on the metabolism of analogous compounds. Further specific research is required to definitively identify the bioactivation pathways and reactive metabolites of this compound.

Toxicological Research and Safety Assessment of N Ethyl 3 Fluorobenzamide Analogs

In Vitro Cytotoxicity Assays on Normal and Cancer Cell Lines